N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
Descripción
N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a benzofuran-carbonyl-piperidine core linked to a 3,5-dimethylisoxazole sulfonamide moiety. Sulfonamides are widely explored for their pharmacological versatility, including enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation, while benzofuran and isoxazole motifs are known to enhance bioavailability and target binding .
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13-19(14(2)28-22-13)29(25,26)21-12-15-7-9-23(10-8-15)20(24)18-11-16-5-3-4-6-17(16)27-18/h3-6,11,15,21H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZJGVQZHLCAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound with significant potential in pharmacology, particularly due to its unique structural features that allow for interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features:
- Benzofuran moiety : Known for its various biological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Isosoxazole and sulfonamide groups : These functional groups are crucial for its biological interactions.
The molecular formula of the compound is with a molecular weight of approximately 404.5 g/mol.
Research indicates that N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases like cancer and diabetes.
- Antimicrobial Activity : Preliminary studies suggest it has in vitro activity against a range of bacteria and fungi, including antibiotic-resistant strains.
- Neuroprotective Effects : Given the piperidine structure, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide was tested against various strains of bacteria. The results indicated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for resistant infections.
Study 2: Enzyme Inhibition
A separate investigation focused on the compound's ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. The compound demonstrated an IC50 value of 0.7 μM, indicating strong inhibitory action that could lead to therapeutic applications in managing diabetes .
Comparación Con Compuestos Similares
Comparison with Structurally or Functionally Similar Compounds
The compound’s structural analogs and functional derivatives can be contextualized using the provided evidence, focusing on sulfonamide-based molecules, piperidine-containing scaffolds, and heterocyclic systems.
Table 1: Key Structural and Functional Comparisons
Structural Analogues and Functional Divergence
- Sulfonamide Derivatives: The target compound shares a sulfonamide group with Compound 11 () and the chromenone-linked sulfonamide (). However, Compound 11 substitutes the isoxazole with a pyrazole ring, which may reduce metabolic stability compared to the dimethylisoxazole in the target compound . The chromenone-sulfonamide () exhibits a higher molecular weight (589.1 vs. ~450 estimated for the target) and melting point (175–178°C), likely due to extended aromaticity and hydrogen-bonding capacity .
- Piperidine-Containing Scaffolds: The target’s piperidine-benzofuran-carbonyl moiety diverges from the phenethyl-piperidine in 2'-fluoroortho-fluorofentanyl (), a synthetic opioid. This highlights how minor structural changes (e.g., benzofuran vs. fluorophenyl) drastically alter pharmacological profiles . Goxalapladib () incorporates a piperidine-methoxyethyl group but targets atherosclerosis via naphthyridine-mediated mechanisms, underscoring the scaffold’s adaptability .
Heterocyclic Systems :
- The dimethylisoxazole in the target compound may offer enhanced solubility compared to pyrazoles (e.g., Compound 11) due to reduced polarity, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
